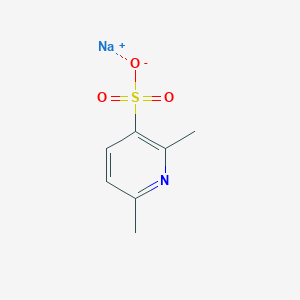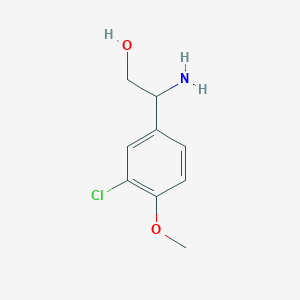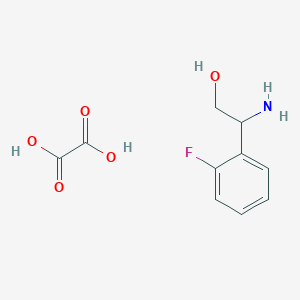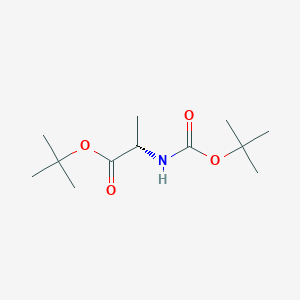
Boc-ala-otbu
Übersicht
Beschreibung
The term "Boc-ala-otbu" refers to a peptide or amino acid sequence that is protected by a t-butoxycarbonyl (Boc) group. This protective group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group of an amino acid or peptide. The "otbu" likely refers to the t-butyl ester, another protective group used to protect the carboxyl group of an amino acid or peptide. These protective groups are crucial in the stepwise construction of peptides, allowing for the specific coupling of amino acids in a controlled manner.
Synthesis Analysis
The synthesis of peptides containing Boc-protected amino acids can be achieved through solid-phase synthesis or solution-phase synthesis methods. For instance, the partially protected heptapeptide Boc-Asp(OtBu)-Ser-Ser-Thr-Ser-Ala-Ala-OH was prepared using a combination of solid-phase synthesis with Nα-(9-fluorenylmethoxycarbonyl) amino acids and solution-phase synthesis via the active ester method, with an overall yield of 38% . This demonstrates the practical application of Boc protection in peptide synthesis.
Molecular Structure Analysis
The molecular structure of peptides containing Boc-protected amino acids can exhibit unique features due to the presence of these groups. For example, the peptide Boc-Aib1-Ala2-Leu3-Aib4-Ala5-Leu6-Aib7-Ala8-Leu9-Aib10-OME forms an irregular helix in its backbone. The helix is distorted by the insertion of a water molecule, which bridges between the amide nitrogen of Ala5 and the carbonyl oxygen of Ala2, leading to an amphiphilic character despite having all apolar residues .
Chemical Reactions Analysis
The Boc group is typically removed under acidic conditions, which can then allow the amino group to participate in subsequent peptide bond formation reactions. The t-butyl ester group can be removed by stronger acids or by hydrogenolysis. These deprotection steps are essential in the synthesis of peptides and must be carefully controlled to prevent damage to the peptide chain.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected peptides are influenced by the protective groups. The Boc group increases the steric bulk and hydrophobicity of the amino acid, which can affect the solubility and overall conformation of the peptide. Similarly, the t-butyl ester group affects the peptide's resistance to hydrolysis and its interaction with solvents. The amphiphilic nature of the peptide Boc-Aib1-Ala2-Leu3-Aib4-Ala5-Leu6-Aib7-Ala8-Leu9-Aib10-OME, as mentioned earlier, is a direct consequence of the molecular structure influenced by the protective groups and the peptide sequence .
Wissenschaftliche Forschungsanwendungen
Application 1: Peptide Synthesis
- Scientific Field : Chemistry, specifically peptide synthesis .
- Summary of the Application : “Boc-ala-otbu” is used in the protection of amino acids and peptides during peptide synthesis . The tert-butoxycarbonyl (Boc) group is used to protect the amino group, preventing it from reacting until the desired moment .
- Methods of Application or Experimental Procedures : The Boc group can be added to the amino acid or peptide using various methods, and can be removed (deprotected) using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 minutes at room temperature . This protocol provides superior selectivity to deprotect Boc groups in the presence of tert-butyl esters and tert-butyl ethers .
- Results or Outcomes : The use of Boc-ala-otbu in peptide synthesis allows for the selective and efficient deprotection of the Boc group, which is crucial for the successful synthesis of peptides .
Application 2: Stereoselective C-terminal Peptide Elongation
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : “Boc-ala-otbu” is used in the stereoselective C-terminal peptide elongation from Chan–Lam–Evans reaction generated isopropenyl esters .
- Methods of Application or Experimental Procedures : The C-terminally activated peptide is delivered by using Ala-OtBu as the nucleophile . The optimisation studies started using CH2Cl2 as solvent and by adding a slight excess of 1,2,4-triazole as a catalyst .
- Results or Outcomes : The use of “Boc-ala-otbu” in this application allows for the stereoselective coupling of peptides, which is crucial for the successful synthesis of peptides .
Application 3: Environmentally Conscious In-Water Peptide Synthesis
- Scientific Field : Peptide Research and Therapeutics .
- Summary of the Application : “Boc-ala-otbu” is used in environmentally conscious in-water peptide synthesis .
- Methods of Application or Experimental Procedures : This method uses Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles and nanomicelles .
- Results or Outcomes : The use of “Boc-ala-otbu” in this application allows for the development of environmentally friendly peptide synthesis methods .
Application 4: Synthesis of Peptides Delivering a Stable C-terminal Ester
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : “Boc-ala-otbu” is used in the synthesis of peptides that deliver a stable C-terminal ester serving as a substrate for chemoenzymatic coupling .
- Methods of Application or Experimental Procedures : The C-terminally activated peptide is delivered by using Ala-OtBu as the nucleophile . The optimisation studies started using CH2Cl2 as solvent and by adding a slight excess of 1,2,4-triazole as a catalyst .
- Results or Outcomes : The use of “Boc-ala-otbu” in this application allows for the synthesis of peptides that deliver a stable C-terminal ester, which is crucial for the successful synthesis of peptides .
Application 5: Deprotection of Boc-Amino Acids
- Scientific Field : Organic Chemistry .
- Summary of the Application : “Boc-ala-otbu” is used in the deprotection of Boc-amino acids .
- Methods of Application or Experimental Procedures : p-Toluenesulfonic acid (p-TsOH, PTSA) in ethanol has been used to selectively deprotect Na-Boc groups in the presence of tert-butyl esters .
- Results or Outcomes : The use of “Boc-ala-otbu” in this application allows for the selective deprotection of Boc groups, which is crucial for the successful synthesis of peptides .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(9(14)16-11(2,3)4)13-10(15)17-12(5,6)7/h8H,1-7H3,(H,13,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIARYQWAMYNMRX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ala-otbu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



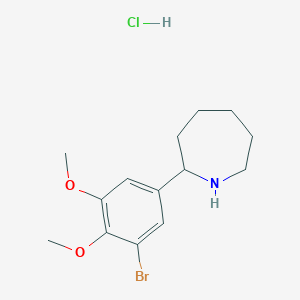
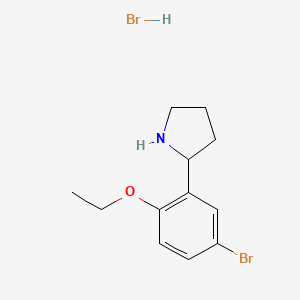
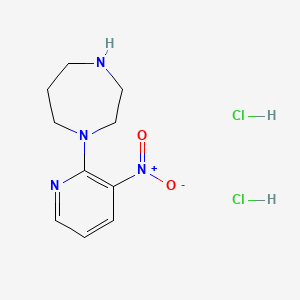
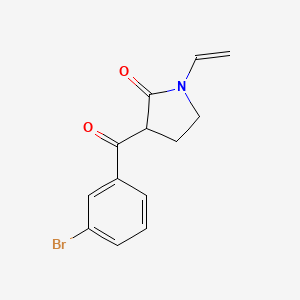
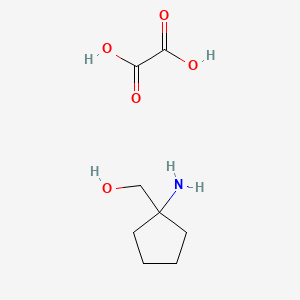
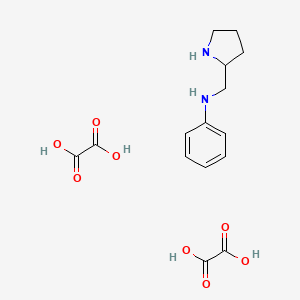
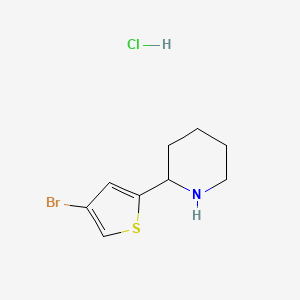
![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
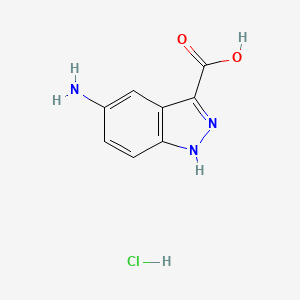
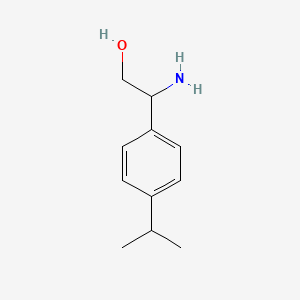
![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)
